N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide
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Overview
Description
N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide is an organic compound that features a difluorocyclopropyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide typically involves the following steps:
Formation of the difluorocyclopropyl group: This can be achieved using difluorocarbene (:CF2) generated from reagents such as bromodifluoroacetic acid or its derivatives.
Attachment to the phenyl ring: The difluorocyclopropyl group is then attached to a phenyl ring through a cyclopropanation reaction.
Formation of the prop-2-enamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorocyclopropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: It is used in studies to understand its interactions with enzymes and other proteins, which can provide insights into its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclopropyl group can form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]acetamide
- N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]but-2-enamide
Uniqueness
N-[(2,2-Difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide is unique due to its specific combination of a difluorocyclopropyl group with a prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(2,2-difluoro-1-phenylcyclopropyl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO/c1-2-11(17)16-9-12(8-13(12,14)15)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLENRUGPVFTIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1(CC1(F)F)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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